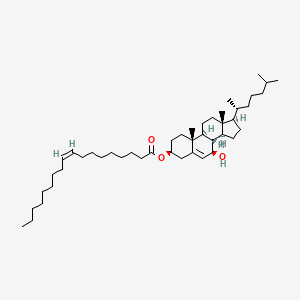![molecular formula C15H17NO5 B584475 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- CAS No. 1346605-23-9](/img/no-structure.png)
4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4’-Ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-” is a chemical substance with a complex structure . It is also known as “(S)-4-乙基-4-羟基-7,8-二氢-1H-吡喃O [3,4-F]吲哚嗪-3,6,10 (4H)-酮” in Chinese and “(4S)-4-Éthyl-4-hydroxy-7,8-dihydro-1H-pyrano [3,4-f]indolizine-3,6,10 (4H)-trione” in French .
Synthesis Analysis
The synthesis of this compound is not straightforward. A practical asymmetric synthesis of a similar compound, “(S) 4-ethyl-7,8-dihydro-4-hydroxy-1 H -pyrano [3,4- f ]indolizine-3,6,10 (4 H)-trione”, a versatile intermediate for the synthesis of camptothecin analogs, was developed . Commercially available citrazinic acid is converted in four steps into the 2-chloro-6-methoxypyridine .Molecular Structure Analysis
The molecular structure of this compound is complex. It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH 2) at the 2-position with an oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione- involves the formation of a spirocyclic oxindole through a multi-step reaction involving various starting materials.", "Starting Materials": ["3-formylindole", "ethyl acetoacetate", "2,2-dimethoxypropane", "p-toluenesulfonic acid", "sodium methoxide", "acetic anhydride", "sodium bicarbonate", "ethanol", "water", "chloroform"], "Reaction": ["Step 1: Condensation of 3-formylindole and ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole", "Step 2: Cyclization of 3-(1-ethoxycarbonyl-2-oxopropyl)-1H-indole with 2,2-dimethoxypropane in the presence of p-toluenesulfonic acid to form 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one", "Step 3: Treatment of 4-ethyl-7,8-dihydro-5H-spiro[1,3-dioxolane-2,3'-indol]-2'-one with sodium methoxide in methanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one", "Step 4: Reaction of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-indol]-2'-one with acetic anhydride in the presence of sodium bicarbonate in ethanol to form 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one", "Step 5: Treatment of 4-ethyl-7,8-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-2'-one with sodium bicarbonate in water and chloroform to form 4'-Ethyl-7',8'-dihydro-spiro[1,3-dioxolane-2,6'(3'H)-[1H]pyrano[3,4-f]indolizine]-3',10'(4'H)-dione-"] } | |
CAS No. |
1346605-23-9 |
Molecular Formula |
C15H17NO5 |
Molecular Weight |
296.334 |
IUPAC Name |
4/'-(1,1,2,2,2-pentadeuterioethyl)spiro[1,3-dioxolane-2,6/'-1,4,7,8-tetrahydropyrano[3,4-f]indolizine]-3/',10/'-dione |
InChI |
InChI=1S/C15H17NO5/c1-2-9-10-7-12-15(20-5-6-21-15)3-4-16(12)13(17)11(10)8-19-14(9)18/h7,9H,2-6,8H2,1H3/i1D3,2D2 |
InChI Key |
XPSBJTPRMIDKGX-ZBJDZAJPSA-N |
SMILES |
CCC1C2=C(COC1=O)C(=O)N3CCC4(C3=C2)OCCO4 |
Synonyms |
(±)-4’-ethyl-7’,8’-dihydro-spiro[1,3-dioxolane-2,6’(3’H)-[1H]pyrano[3,4-f]indolizine]-3’,10’(4’H)-dione-d5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


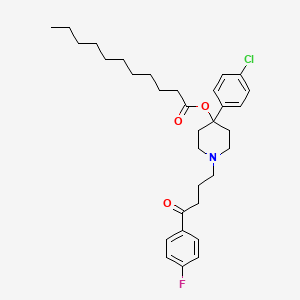
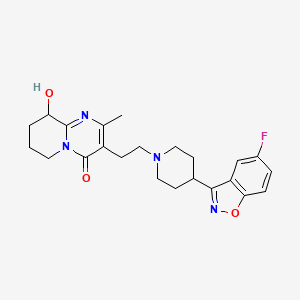

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)
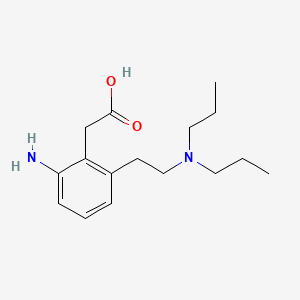
![(2S,3R)-5-[Tert-butyl(dimethyl)silyl]-2-methyl-1-phenylmethoxypentane-2,3-diol](/img/structure/B584405.png)
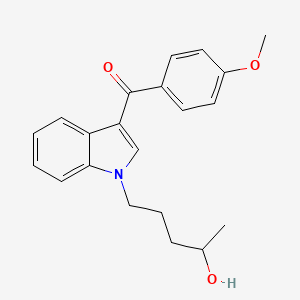
![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)
